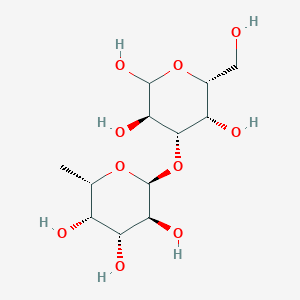![molecular formula C10H11NO2S B13832678 4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
4,7-Dimethoxy-2-methylbenzo[d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dimethoxy-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family It is characterized by a benzene ring fused to a thiazole ring, with methoxy groups at the 4 and 7 positions and a methyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-2-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,7-dimethoxy-2-nitroaniline with carbon disulfide and a base, followed by reduction and cyclization to form the desired benzothiazole derivative. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
4,7-Dimethoxy-2-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group (if present in intermediates) to an amino group using reducing agents like iron powder or tin chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, tin chloride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
4,7-Dimethoxy-2-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4,7-Dimethoxy-2-methylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, benzothiazole derivatives are known to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
Similar Compounds
2-Methylbenzothiazole: Lacks the methoxy groups, making it less polar and potentially less bioactive.
4,7-Dimethoxybenzothiazole: Similar structure but without the methyl group at the 2 position, which can affect its chemical reactivity and biological activity.
Benzothiazole: The parent compound without any substituents, used as a reference point for understanding the effects of different substituents.
Uniqueness
4,7-Dimethoxy-2-methylbenzo[d]thiazole is unique due to the presence of both methoxy and methyl groups, which can enhance its solubility, stability, and biological activity compared to its unsubstituted or differently substituted analogs. The specific arrangement of these groups can also influence its electronic properties, making it a valuable compound for various applications.
属性
分子式 |
C10H11NO2S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC 名称 |
4,7-dimethoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NO2S/c1-6-11-9-7(12-2)4-5-8(13-3)10(9)14-6/h4-5H,1-3H3 |
InChI 键 |
AEFJOOHKHROXDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2S1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)

![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)

![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)




![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)


![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)

